Fmoc-Leu-OL vs. Fmoc-Leu-OH: Orthogonal C-Terminal Functionality Enables Distinct Synthetic Pathways
Fmoc-Leu-OL contains a primary alcohol (-CH₂OH) at the C-terminus instead of the carboxylic acid (-COOH) present in Fmoc-Leu-OH . This functional group difference fundamentally alters chemical reactivity: the alcohol cannot participate in standard amide bond formation during SPPS chain elongation but can serve as an attachment point for specialized linkers or undergo further derivatization to generate C-terminally modified peptides . In contrast, Fmoc-Leu-OH is exclusively employed for internal chain elongation via standard carboxyl activation chemistry.
| Evidence Dimension | C-terminal functional group identity and synthetic utility |
|---|---|
| Target Compound Data | Primary alcohol (-CH₂OH); suitable for peptide alcohol synthesis, linker attachment, and non-standard C-terminal modifications |
| Comparator Or Baseline | Fmoc-Leu-OH: Carboxylic acid (-COOH); suitable for standard amide bond formation in SPPS chain elongation |
| Quantified Difference | Qualitative difference: orthogonal reactivity profiles; substitution of alcohol for acid prevents standard coupling and enables alternative synthetic strategies |
| Conditions | Functional group comparison based on molecular structure; applicable to both solution-phase and solid-phase peptide synthesis |
Why This Matters
Procurement of the incorrect building block (Fmoc-Leu-OH instead of Fmoc-Leu-OL) will result in synthetic failure when a C-terminal alcohol is required for downstream modification or when constructing peptide alcohols.
